2-cyano-N-cyclohexyl-3-[2-(morpholin-4-yl)-4-phenyl-1,3-thiazol-5-yl]prop-2-enamide
Description
This compound features a central 1,3-thiazole core substituted at the 2-position with a morpholin-4-yl group and at the 4-position with a phenyl group. The 5-position is linked to a propenamide chain bearing a cyano group and an N-cyclohexyl amide moiety. The morpholine ring enhances solubility and hydrogen-bonding capacity, while the cyclohexyl group contributes to lipophilicity and steric bulk .
Properties
IUPAC Name |
2-cyano-N-cyclohexyl-3-(2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2S/c24-16-18(22(28)25-19-9-5-2-6-10-19)15-20-21(17-7-3-1-4-8-17)26-23(30-20)27-11-13-29-14-12-27/h1,3-4,7-8,15,19H,2,5-6,9-14H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHLQAWLILXIHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=CC2=C(N=C(S2)N3CCOCC3)C4=CC=CC=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Cyano-N-cyclohexyl-3-[2-(morpholin-4-yl)-4-phenyl-1,3-thiazol-5-yl]prop-2-enamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 396.55 g/mol. The structure features a cyano group, a cyclohexyl moiety, and a morpholine ring attached to a thiazole derivative, which are critical for its biological activity.
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Inflammatory Pathways : Preliminary studies indicate that this compound may inhibit the NF-kB pathway, which is crucial in regulating inflammatory responses. By modulating this pathway, the compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β .
- Interaction with Receptors : The morpholine and thiazole moieties may interact with specific receptors involved in pain and inflammation, potentially leading to analgesic effects.
- Antioxidant Activity : Some derivatives of similar compounds have shown antioxidant properties, suggesting that this compound may also reduce oxidative stress in cells .
Biological Activity Data
Research on this compound has yielded various findings related to its biological activity:
Table 1: Summary of Biological Activities
Case Study 1: In Vitro Anti-inflammatory Activity
In a study involving J774 murine macrophage cells, this compound demonstrated significant inhibition of pro-inflammatory cytokines when compared to control groups. The results indicated that the compound effectively reduced cytokine levels at concentrations that did not induce cytotoxicity .
Case Study 2: Analgesic Potential
In another study focusing on pain modulation, the compound was tested for its ability to inhibit leukocyte migration—a key process in inflammatory pain. The results showed that it significantly reduced leukocyte migration compared to standard treatments, suggesting potential use as an analgesic agent .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Thiazole Modifications
Analog 1 : [2-(Morpholin-4-yl)-4-phenyl-1,3-thiazol-5-yl]methanol (CAS 926228-58-2)
- Structure : Shares the 2-morpholinyl-4-phenylthiazole core but replaces the propenamide chain with a hydroxymethyl group.
- Properties: Reduced lipophilicity (logP ~2.1) compared to the target compound (estimated logP ~3.5) due to the polar hydroxyl group. Solubility in DMSO and methanol is moderate .
- Applications: Primarily a synthetic intermediate; lacks the cyano and amide functionalities critical for target binding in kinase inhibitors .
Analog 2 : 2-(4-Chloroanilino)-4-phenyl-1,3-thiazol-5-ylmethanone (CAS 724456-60-4)
- Structure: Substitutes the morpholine with a 4-chloroanilino group and replaces the propenamide with a methanone-linked 4-methoxyphenyl group.
- Properties : Increased electron-withdrawing character from the chloro and methoxy groups enhances stability but reduces solubility in polar solvents.
- Activity: The methanone moiety may facilitate π-π stacking in protein binding, differing from the hydrogen-bonding propenamide in the target compound .
Propenamide Chain Modifications
Analog 3 : 2-cyano-3-[2-(morpholin-4-yl)-4-phenyl-1,3-thiazol-5-yl]-N-(naphthalen-1-yl)prop-2-enamide (CAS 771518-96-8)
Morpholine Ring Replacements
Analog 4 : Emzadirib (WHO-INN)
- Structure : Contains a trans-4-(carbamate)cyclohexyl group instead of morpholine, with a sulfamoylphenyl-thiazole core.
- Properties: The carbamate and sulfamoyl groups increase polarity (logP ~2.8) but introduce hydrogen-bond donors/acceptors for target engagement.
Key Research Findings
- Morpholine’s Role: The morpholin-4-yl group in the target compound enhances water solubility (compared to chloro/anilino analogs) while maintaining moderate logP, critical for oral bioavailability .
- Cyclohexyl vs.
- Synthetic Efficiency : Catalyst-free Hantzsch cyclization (used in Analog 1) achieves higher yields than multi-step enamide syntheses, though the latter allows precise functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
